The synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step reactions that are optimized for yield and efficiency.
Synthesis Methodology
Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate exhibits a unique spirocyclic structure characterized by:
The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's pharmacokinetics and bioavailability in biological systems .
Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo several chemical transformations:
These reactions are significant for modifying the compound to enhance its biological properties or to create derivatives with different pharmacological profiles.
Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate primarily acts as a reagent in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors.
Mechanism Details:
The compound's ability to form stable complexes with target enzymes is central to its mechanism of action, influencing cellular responses and therapeutic outcomes .
Key physical and chemical properties of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate include:
These properties are crucial for its handling during synthesis and application in research settings .
Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate has diverse applications across various fields:
The spiro[3.5]nonane framework, exemplified by tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, features a unique bicyclic structure with two nitrogen atoms at bridgehead positions. This architecture imposes significant three-dimensionality and rigidity, enabling precise spatial orientation of pharmacophores for target engagement [2] [5]. The spiro junction at carbon-1 (between the cyclobutane and pyrrolidine rings) reduces conformational flexibility, which enhances binding selectivity for complex biological targets such as G-protein-coupled receptors and enzymes [5] [8]. In drug design, this scaffold mitigates metabolic instability by shielding labile bonds within its sterically constrained core. Notably, the presence of tert-butyl carboxylate further modulates electronic properties, facilitating interactions with hydrophobic binding pockets while maintaining synthetic versatility for downstream functionalization [4] [8]. Computational studies (e.g., TPSA: 41.57 Ų; LogP: 1.61) corroborate its favorable membrane permeability, aligning with Lipinski’s parameters for drug-likeness [4] [6].
The tert-butoxycarbonyl (Boc) group in this compound serves dual synthetic roles: protection of the secondary amine and solubilization enhancement. Its electron-withdrawing carbonyl moiety reduces nucleophilicity at N7, preventing unwanted side reactions during alkylation or acylation at N2 [1] [4]. Crucially, the Boc group is stable toward bases and nucleophiles but undergoes clean deprotection under mild acidic conditions (e.g., HCl/dioxane or TFA/DCM), regenerating the free amine without scaffold degradation [4] [9]. This orthogonality is vital for sequential derivatization, as demonstrated in synthesizing kinase inhibitors or chemokine receptor antagonists [4] [9]. Physicochemical data reveal that Boc protection lowers the pKa of the remaining amine (predicted pKa ≈ 10.68), moderating basicity to avoid cation-mediated toxicity [8]. Storage stability is also enhanced (recommended: 2–8°C under inert gas), though decomposition occurs upon prolonged exposure to light or moisture, releasing isobutylene and CO₂ [3] [7].
Table 1: Key Molecular Properties of tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate
Property | Value | Measurement Context |
---|---|---|
CAS Registry Number | 896464-16-7 | Chemical identification |
Molecular Formula | C₁₂H₂₂N₂O₂ | Elemental composition |
Molecular Weight | 226.32 g/mol | Mass spectrometry |
SMILES String | CC(C)(C)OC(=O)N1CCC2(CNC2)CC1 | Structural representation |
Boiling Point | 319°C | At atmospheric pressure |
Storage Conditions | 2–8°C, dark, sealed | Stability protocol |
LogP | 1.61 | Partition coefficient (octanol/water) |
TPSA | 41.57 Ų | Polar surface area |
Diazaspiro[3.5]nonane derivatives emerged prominently in the 2000s as intermediates for HIV protease inhibitors and immunomodulatory agents. The specific compound 896464-16-7 gained industrial relevance due to scalable synthesis routes, such as the epoxidation-cyclization of N-Boc-4-methylene piperidines [10]. Patent CN102659678B details a cost-effective method using epoxidation with m-CPBA, followed by BF₃·OEt₂-catalyzed cyclization, achieving >75% yield and >98% purity after recrystallization [10]. Commercial availability accelerated its adoption in drug discovery programs targeting CNS disorders and inflammation, leveraging the spiro core’s ability to cross blood-brain barriers (predicted high BBB permeability [6]). By 2023, derivatives appeared in clinical candidates for FAAH inhibitors and CCR5 antagonists, underscoring its role in optimizing pharmacokinetic profiles [8]. Current suppliers (e.g., Synthonix, AchemBlock) offer gram-to-kilogram quantities with ≥97% purity, reflecting standardized production [5] [7].
Table 2: Commercial Availability and Pricing (Representative Data)
Supplier | Purity | Quantity | Price (USD) | Storage Format |
---|---|---|---|---|
Synthonix Corporation | 97% | 250 mg | $40 | Liquid |
AchemBlock | 97% | 1 g | $30 | Solid |
TRC Canada | 98% | 100 mg | $85 | Solid |
Apollo Scientific | 98% | 1 g | $109 | Solid |
Table 3: Synthetic Methods and Key Intermediates
Synthetic Route | Critical Step | Yield | Advantage |
---|---|---|---|
Epoxidation-Cyclization [10] | m-CPBA oxidation of methylene precursor | 75–80% | Scalable, avoids transition metals |
Reductive Amination | NaBH₃CN-mediated ring closure | 60–65% | Single-step operation |
Carbamate Alkylation | Phase-transfer catalysis (PTC) | 70% | Ambient temperature conditions |
Table 4: Compound Synonyms and Identifiers
Synonym | Identifier Type |
---|---|
7-Boc-2,7-diaza-spiro[3.5]nonane | Common name |
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid 1,1-dimethylethyl ester | IUPAC name |
MFCD09839640 | MDL number |
23282935 (CID) | PubChem CID |
1023301-84-9 (hydrochloride salt) | Salt CAS |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1